Cas no 887866-56-0 (3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- MFCD06751520
- VU0508233-1
- 887866-56-0
- 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- F3064-0104
- AKOS024479761
- 3-methyl-8-(3-methylbutylamino)-7-(3-phenoxypropyl)purine-2,6-dione
- 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- インチ: 1S/C20H27N5O3/c1-14(2)10-11-21-19-22-17-16(18(26)23-20(27)24(17)3)25(19)12-7-13-28-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,21,22)(H,23,26,27)
- InChIKey: WPZBTRITRQDYFN-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CCCN1C(=NC2=C1C(NC(N2C)=O)=O)NCCC(C)C
計算された属性
- 精确分子量: 385.21138974g/mol
- 同位素质量: 385.21138974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 9
- 複雑さ: 538
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5Ų
- XLogP3: 3.3
3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3064-0104-10μmol |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F3064-0104-40mg |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F3064-0104-15mg |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3064-0104-50mg |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F3064-0104-2μmol |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3064-0104-2mg |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3064-0104-20mg |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3064-0104-5μmol |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3064-0104-3mg |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3064-0104-4mg |
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
887866-56-0 | 90%+ | 4mg |
$66.0 | 2023-04-28 |
3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Comprehensive Analysis of 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 887866-56-0)
The compound 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 887866-56-0) is a structurally complex purine derivative with significant potential in pharmaceutical and biochemical research. Its unique molecular architecture, featuring a purine-2,6-dione core substituted with 3-methylbutyl and 3-phenoxypropyl groups, has garnered attention for its potential applications in targeted therapies and enzyme modulation. Researchers are increasingly exploring its interactions with adenosine receptors, given the growing interest in purine-based therapeutics for neurological and metabolic disorders.
In recent years, the demand for highly specific purine analogs like 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has surged due to advancements in personalized medicine. This compound's multi-substituted purine backbone allows for precise binding affinity tuning, making it a candidate for drug discovery programs focused on G-protein-coupled receptors (GPCRs). Its phenoxypropyl moiety, in particular, enhances lipid solubility, a critical factor in blood-brain barrier penetration—a hot topic in neurodegenerative disease research.
The synthesis of CAS No. 887866-56-0 involves sophisticated N-alkylation and amination strategies, often requiring palladium-catalyzed cross-coupling reactions. These methods align with the pharmaceutical industry's push toward green chemistry, as evidenced by its inclusion in recent patents describing low-waste synthetic routes. Analytical characterization typically employs LC-MS and NMR spectroscopy, techniques frequently searched by organic chemists optimizing purity thresholds (>98%) for preclinical studies.
From a commercial perspective, 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is cataloged by specialty chemical suppliers as a research-grade reference standard. Its pricing reflects the challenges in large-scale production of tetrasubstituted purines, though cost-benefit analyses suggest viability for niche applications. Current literature highlights its role in cyclic nucleotide research, coinciding with rising Google Trends queries for "purine signaling pathways" and "small molecule modulators of cAMP."
Stability studies indicate that CAS No. 887866-56-0 requires storage at -20°C under inert atmosphere, a detail crucial for laboratories investigating long-term compound integrity. This aligns with industry-wide concerns about sample degradation in drug development pipelines. Notably, its logP value (predicted at 3.2) positions it within the optimal range for oral bioavailability—a key consideration in recent PubMed searches for "purine-derived prodrugs."
Future directions for this compound include exploration as a template for fragment-based drug design, particularly in oncology targets like kinase inhibitors. The 3-methylbutylamino side chain's conformational flexibility may enable novel binding modes, a hypothesis supported by molecular docking simulations—a technique dominating scholarly search volumes in computational chemistry. As regulatory agencies emphasize structure-activity relationship (SAR) data, documented studies on this molecule's regioisomeric purity will likely gain traction.
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